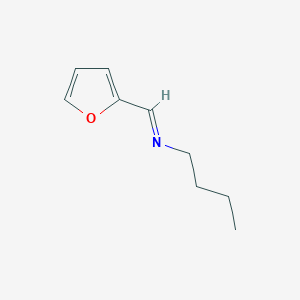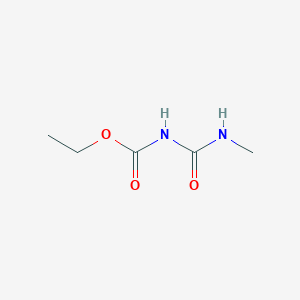
Ethyl (methylcarbamoyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (methylcarbamoyl)carbamate is an organic compound that belongs to the class of carbamates. It is an ester of carbamic acid and is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique chemical structure, which allows it to participate in a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (methylcarbamoyl)carbamate can be synthesized through several methods. One common method involves the reaction of ethyl chloroformate with methylamine. The reaction typically occurs under mild conditions and produces the desired carbamate ester. Another method involves the use of dimethyl carbonate as a carbamoylating agent in the presence of a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow systems. These systems allow for the efficient and scalable synthesis of the compound. Catalysts such as iron-chrome are used to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl (methylcarbamoyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate into amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions typically occur under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carbonyl compounds, while reduction reactions yield amines. Substitution reactions can result in a variety of functionalized carbamates .
Scientific Research Applications
Ethyl (methylcarbamoyl)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other carbamate esters.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its use is limited due to toxicity concerns.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl (methylcarbamoyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific context and application .
Comparison with Similar Compounds
Ethyl (methylcarbamoyl)carbamate can be compared with other carbamate esters, such as methyl carbamate and ethyl carbamate. While these compounds share similar chemical structures, they differ in their reactivity and applications. For example:
Methyl Carbamate: Known for its use as a pesticide and in the synthesis of pharmaceuticals.
Ethyl Carbamate: Used in the past as a medicinal agent but now recognized for its carcinogenic properties.
The uniqueness of this compound lies in its specific chemical structure, which allows for a diverse range of chemical reactions and applications.
Properties
CAS No. |
51863-37-7 |
|---|---|
Molecular Formula |
C5H10N2O3 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
ethyl N-(methylcarbamoyl)carbamate |
InChI |
InChI=1S/C5H10N2O3/c1-3-10-5(9)7-4(8)6-2/h3H2,1-2H3,(H2,6,7,8,9) |
InChI Key |
BOIKBVWVSJYDTE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


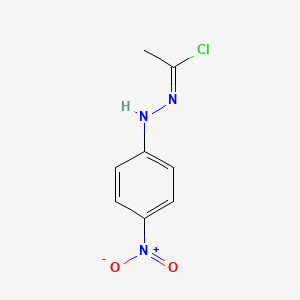
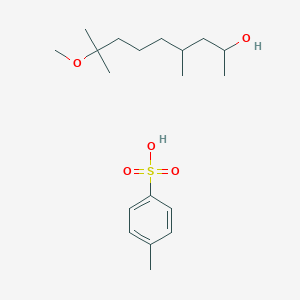
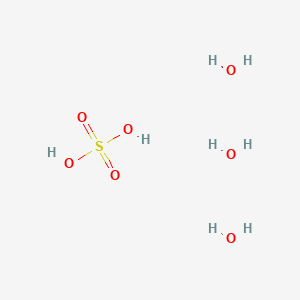
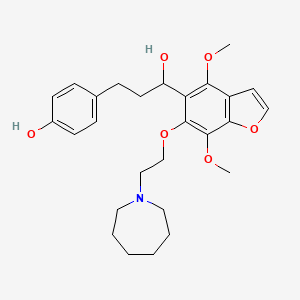
![1-{[(Benzenesulfonyl)(dichloro)methyl]sulfanyl}azonane](/img/structure/B14662465.png)
![6-Azido-7,8-dimethyltetrazolo[1,5-b]pyridazine](/img/structure/B14662469.png)

![Methyl 7-[(oxan-2-yl)oxy]hept-5-ynoate](/img/structure/B14662493.png)
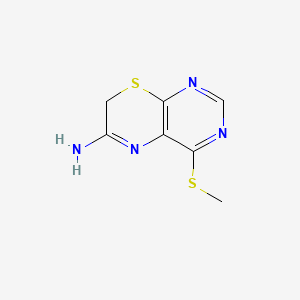
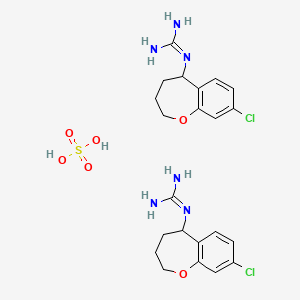
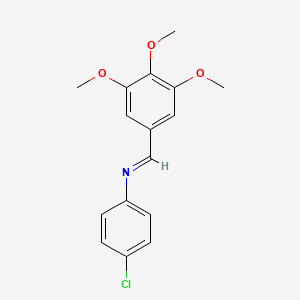
![O-Ethyl S-[2-(ethylsulfanyl)ethyl] propylphosphonothioate](/img/structure/B14662514.png)
![(E)-but-2-enedioic acid;1-(4-methylphenyl)-3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]propan-1-one](/img/structure/B14662518.png)
